

Application Note: [(2R)-Oxolan-2-yl]methanamine Hydrochloride — Reaction Protocols & Handling Guide

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Compound of Interest

Compound Name:	[(2R)-oxolan-2-yl]methanamine hydrochloride
CAS No.:	7175-80-6
Cat. No.:	B569865

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Introduction & Chemical Profile[1][2][3][4]

[(2R)-Oxolan-2-yl]methanamine hydrochloride (also known as (R)-(-)-Tetrahydrofurfurylamine hydrochloride) is a high-value chiral building block used extensively in the synthesis of pharmaceutical intermediates. Its structural motif—a saturated oxygen heterocycle with a pendant primary amine—serves as a critical pharmacophore in kinase inhibitors, GPCR ligands, and peptide mimetics.

While the hydrochloride salt offers superior stability compared to the oxidation-prone free amine, its successful utilization requires specific "liberation" protocols to restore nucleophilicity without compromising the chiral center at C2.

Chemical Specifications

Property	Specification
IUPAC Name	[(2R)-oxolan-2-yl]methanamine hydrochloride
Common Name	(R)-(-)-Tetrahydrofurfurylamine HCl
CAS Number	7175-80-6 (HCl salt); 7202-43-9 (Free base)
Molecular Formula	C ₅ H ₁₁ NO _{[1][2][3][4][5][6][7]} · HCl
Molecular Weight	137.61 g/mol
Appearance	White to off-white hygroscopic solid
Solubility	High: Water, Methanol, DMSO. Low: DCM, Toluene, Hexanes.
Chirality	(R)-enantiomer; typically >98% ee

Critical Handling & Stability (The "Salt-to-Base" Transition)

Expert Insight: The hydrochloride salt is non-nucleophilic. A common failure mode in early-stage discovery is adding the salt directly to electrophiles (e.g., acid chlorides, isocyanates) in non-polar solvents without adequate base, resulting in near-zero conversion.

Storage Protocol

- **Hygroscopicity:** The HCl salt is hygroscopic. Store under nitrogen/argon at 2–8°C.
- **Stability:** Stable for >12 months if kept dry. The free base, once liberated, absorbs CO₂ from air to form carbamates and oxidizes slowly; it should be used immediately.

Experimental Protocols

Protocol A: Amide Coupling (In-Situ Neutralization)

Best for: Peptide coupling, attaching the motif to carboxylic acid scaffolds.

Rationale: Pre-liberating the free base as an oil is tedious and risks yield loss. This protocol uses in-situ neutralization with a tertiary amine base in a polar aprotic solvent.

Reagents:

- Carboxylic Acid Substrate (1.0 equiv)
- [(2R)-Oxolan-2-yl]methanamine HCl (1.1 equiv)
- HATU (1.1 equiv) or EDC·HCl/HOBt (1.2 equiv)
- DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
- Solvent: DMF (anhydrous) or DCM/DMF (9:1)

Step-by-Step Workflow:

- Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration).
- Coupling Agent: Add HATU (1.1 equiv). Stir at 0°C for 15 minutes. Note: Color change to yellow/orange often indicates active ester formation.
- Base Addition 1: Add DIPEA (1.0 equiv) to the activated acid solution. Stir 5 mins.
- Amine Addition: Add solid [(2R)-Oxolan-2-yl]methanamine HCl (1.1 equiv) in one portion.
- Base Addition 2 (Critical): Immediately add the remaining DIPEA (2.0 equiv).
 - Why? The first equivalent neutralizes the HCl salt, liberating the nucleophilic amine in situ. The second equivalent scavenges the acid generated during coupling.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 2–16 hours. Monitor by LC-MS.^[6]
- Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (to remove DMF), then sat. NaHCO₃, then Brine. Dry over Na₂SO₄.

Protocol B: Reductive Amination

Best for: Alkylation of the amine with aldehydes/ketones.

Rationale: Uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that tolerates the HCl salt if buffered correctly.

Reagents:

- Aldehyde/Ketone (1.0 equiv)
- [(2R)-Oxolan-2-yl]methanamine HCl (1.2 equiv)
- NaBH(OAc)₃ (1.5 equiv)
- TEA (Triethylamine) (1.2 equiv)
- Solvent: DCE (1,2-Dichloroethane) or THF[7]

Step-by-Step Workflow:

- Salt Break: In a vial, suspend [(2R)-Oxolan-2-yl]methanamine HCl in DCE. Add TEA (1.2 equiv) and stir for 10 mins until the solution clears (indicating free base formation).
- Imine Formation: Add the Aldehyde/Ketone (1.0 equiv). Add Activated Molecular Sieves (4Å) if the substrate is sterically hindered. Stir 30–60 mins.
- Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.
- Quench: Stir at RT for 4–12 hours. Quench with sat. NaHCO₃ (aq).
- Extraction: Extract with DCM. The product is the secondary amine.[8]

Protocol C: Nucleophilic Aromatic Substitution (S_NAr)

Best for: Reacting with chloropyrimidines, chloropyridines, or fluoronitrobenzenes.

Reagents:

- Heteroaryl Chloride (1.0 equiv)
- [(2R)-Oxolan-2-yl]methanamine HCl (1.2 equiv)

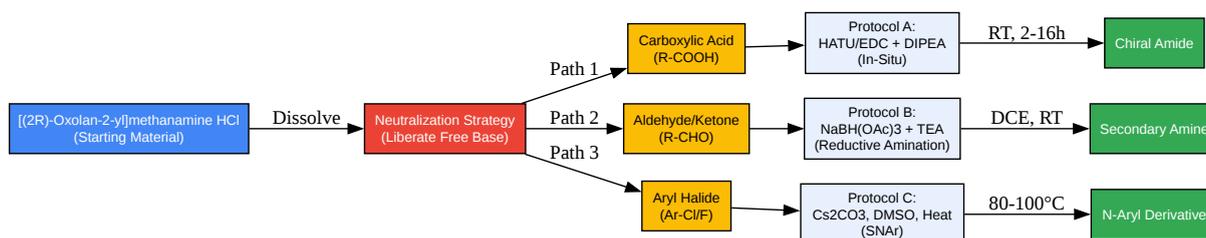
- Base: Cs₂CO₃ (3.0 equiv) or TEA (3.0 equiv)
- Solvent: DMSO or NMP (for difficult substrates), Acetonitrile (for reactive ones)

Step-by-Step Workflow:

- Mix: Combine Heteroaryl Chloride and the Amine HCl salt in DMSO.
- Base: Add Cs₂CO₃ (Cesium Carbonate). Note: Inorganic bases are preferred for SNAr to prevent competitive nucleophilic attack by amine bases.
- Heat: Heat to 80–100°C. Monitor by LC-MS.
 - Caution: Do not exceed 120°C if possible to avoid potential racemization or degradation of the ether ring.

Visualization of Reaction Pathways

The following diagram illustrates the decision logic for selecting the correct protocol based on the electrophile.



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Caption: Decision tree for selecting reaction conditions based on the target electrophile.

Quality Control: Chiral Purity Analysis

Verifying that the (R)-configuration is maintained after reaction is crucial, especially after high-temperature S_NAr reactions.

- Method: Chiral HPLC or SFC.
- Column: Chiralpak AD-H or OD-H are standard starting points for tetrahydrofuran-amines.
- Mobile Phase: Hexane:IPA (90:10) + 0.1% Diethylamine (DEA).
- Detection: UV at 210 nm (or specific to the chromophore attached).
- Racemization Risk: Low at RT.[6] Moderate at >120°C in strong base.

References

- Amide Coupling Optimization
 - Title: Process optimization for acid-amine coupling: a c
 - Source: Current Chemistry Letters, 2023.[4]
 - URL:[[Link](#)]
- Reductive Amination Standards
 - Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amin
 - Source: J. Org.[8][7] Chem., 1996, 61, 3849-3862.[7]
 - URL:[[Link](#)]
- Synthesis of Tetrahydrofurfurylamine Derivatives
 - Title: Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel.[9][10]
 - Source: C
 - URL:[[Link](#)]

- Chiral Resolution & Stability
 - Title: Preparative separation of tetrahydrofurfurylamine enantiomers.
 - Source: ResearchG
 - URL:[[Link](#)]

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Sources

- 1. iajpr.com [iajpr.com]
- 2. Oxolanes | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile Ni₂AlO_x Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Amide synthesis by C-N coupling, hydrolysis, oxidation [organic-chemistry.org]
- 9. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
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